1-Propoxypyridine-2(1H)-thione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122333-41-9 |
|---|---|
Molecular Formula |
C8H11NOS |
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-propoxypyridine-2-thione |
InChI |
InChI=1S/C8H11NOS/c1-2-7-10-9-6-4-3-5-8(9)11/h3-6H,2,7H2,1H3 |
InChI Key |
WHSQIEVEMMKLTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCON1C=CC=CC1=S |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Transformation Mechanisms of 1 Propoxypyridine 2 1h Thione Analogues
Tautomeric Equilibria in Pyridine-2(1H)-thione Systems
A fundamental characteristic of the pyridine-2(1H)-thione scaffold is its existence in a dynamic equilibrium between two tautomeric forms: the thione form (amide-like) and the thiol form (aromatic). jocpr.com The position of this equilibrium is a critical determinant of the molecule's reactivity and is highly sensitive to its environment. researchgate.net
Experimental investigations using various spectroscopic methods have provided definitive evidence for the thione-thiol tautomerism and have characterized the factors influencing the predominance of one form. In aqueous solutions, pyridine-2(1H)-thione can undergo tautomerization to the corresponding 2-pyridinethiol. ubc.ca However, spectroscopic data from Fourier Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and UV-visible absorption have consistently shown that the thione form is the dominant tautomer in the solid state and in polar solvents. researchgate.netubc.ca
For instance, FTIR studies show a strong ν(C=S) stretching vibration, confirming the thione structure in the solid state. ubc.ca In solution, the equilibrium is significantly influenced by solvent polarity; polar solvents and self-association through hydrogen bonding shift the equilibrium substantially toward the thione form. researchgate.net Conversely, in dilute solutions of nonpolar solvents, the thiol form tends to predominate. researchgate.net UV-visible spectroscopy is particularly useful for observing this shift, as the two tautomers possess distinct chromophores that absorb at different wavelengths. jocpr.comresearchgate.net
Interactive Table: Solvent Effects on Thione-Thiol Tautomerism
| Solvent Type | Predominant Tautomer | Supporting Evidence | Citations |
| Nonpolar (e.g., Heptane, Cyclohexane) | Thiol | UV-VIS Spectroscopy | researchgate.netacs.org |
| Polar Aprotic (e.g., Dioxane, DMSO) | Thione | UV-VIS, NMR Spectroscopy | researchgate.netvanderbilt.edu |
| Polar Protic (e.g., Ethanol, Water) | Thione | UV-VIS, FTIR Spectroscopy | researchgate.netubc.ca |
| Solid State | Thione | X-ray Crystallography, FTIR | ubc.caresearchgate.net |
Computational chemistry, primarily using Density Functional Theory (DFT) and ab initio methods, has provided deep insights into the energetic landscape of the thione-thiol tautomerism. ubc.caacs.orgscirp.org These theoretical studies complement experimental findings and allow for the detailed analysis of transition states and interconversion pathways that are difficult to observe directly.
Calculations consistently predict that while the thiol form (2-pyridinethiol) can be more stable in the gas phase, the thione form (2-pyridinethione) is thermodynamically favored in solution. acs.orgresearchgate.net For example, while CCSD(T) calculations showed the thiol tautomer to be 2.61 kcal/mol more stable in the gas phase, solvent-field calculations reversed this preference, favoring the thione tautomer by 1.96 kcal/mol in cyclohexane. researchgate.net This stabilization is attributed to the much larger dipole moment of the thione form, which is better solvated by polar solvents. acs.org
The energy barrier for the intramolecular proton transfer between the tautomers is calculated to be quite high, in the range of 25 to 30 kcal/mol, suggesting that uncatalyzed interconversion is slow. acs.org Tautomerization is more likely to occur through intermolecular pathways, such as via hydrogen-bonded dimers, where the energy barrier is significantly lower. acs.org
Interactive Table: Calculated Energy Differences (ΔE) for Pyridine-2-thione Tautomers
| Method/Basis Set | Phase | ΔE (Thione - Thiol) (kcal/mol) | More Stable Tautomer | Citations |
| QCISD(T)/TZV2P | Gas | -3.63 | Thiol | rsc.org |
| CCSD(T)/cc-pVTZ | Gas | +2.61 | Thiol | researchgate.net |
| B3LYP/6-311+G(3df,2p) | Gas | +2.82 | Thiol | acs.org |
| IPCM-MP2/6-311+G(3df,2p) | Cyclohexane | -1.96 | Thione | researchgate.net |
| B3LYP/6-31G(d,p) | Gas | Varies by substituent | Thione (for derivatives) | nih.gov |
Fundamental Reaction Pathways: Nucleophilic and Electrophilic Transformations
The dual nucleophilic (at sulfur) and electrophilic (at carbon) nature of the thiocarbonyl group, combined with the reactivity of the alkoxy group on the nitrogen, dictates the fundamental reaction pathways of 1-propoxypyridine-2(1H)-thione analogues.
A key reaction pathway for N-alkoxypyridine-2(1H)-thiones involves the cleavage of the N-O bond. orgsyn.org This bond scission is a critical step that can initiate ring-opening or ring-transformation cascades. This process is particularly facile under photochemical or thermal conditions, where homolytic cleavage of the N-O bond generates an alkoxyl radical and a 2-pyridylthiyl radical. orgsyn.orgacs.org The formation of the stabilized pyridylthiyl radical provides a thermodynamic driving force for the reaction. orgsyn.org
In the presence of nucleophiles or under specific catalytic conditions, the pyridine (B92270) ring itself can be opened. For example, in related rhenium(I) carbonyl complexes, coordinated pyridine ligands undergo ring-opening following the addition of internal nucleophiles. nih.gov This type of transformation involves nucleophilic attack on a ring carbon, followed by C-N bond scission, demonstrating the susceptibility of the pyridine ring to cleavage under the right electronic conditions. nih.gov Transformations of related dihydropyrido[2,1-c] ubc.caresearchgate.netoxazine-diones with diamines also proceed via ring-opening, highlighting a strategy applicable to related pyridone and thione systems. mdpi.com
Substitution and addition reactions are common transformations for pyridine-2(1H)-thione systems. An addition reaction involves the combination of two or more reactants to form a single product, while a substitution reaction involves the replacement of one atom or group with another. siyavula.comyoutube.commonash.edu
The sulfur atom of the thione group is a soft nucleophile and readily undergoes S-alkylation with various alkylating agents, such as α-haloketones or alkyl chloroacetates, to yield the corresponding 2-(alkylthio)pyridine derivatives. semanticscholar.orgnih.gov This S-alkylation is often the first step in multi-step syntheses, as the resulting thioether can be further functionalized. For example, intramolecular cyclization of these S-alkylated intermediates is a common strategy for synthesizing fused heterocyclic systems like thieno[2,3-b]pyridines. semanticscholar.org
In addition to nucleophilic attack by the sulfur, the thione group can also react with radical species. Radical addition to the sulfur atom is a key step in the mechanism of alkoxyl radical generation from N-alkoxythiazole-2(3H)-thiones, a process that is mechanistically similar to that of their pyridine-2(1H)-thione counterparts. orgsyn.org
Interactive Table: Examples of Substitution and Addition Reactions
| Reaction Type | Reagent(s) | Product Type | Citations |
| S-Alkylation (Substitution) | α-Haloketones, Alkyl Chloroacetate | 2-(Alkylthio)pyridines | semanticscholar.orgscirp.org |
| S-Methylation (Substitution) | Methyl Iodide | 2-(Methylthio)pyridine derivatives | nih.govscirp.org |
| Radical Addition | Carbon, Silicon, or Tin-centered radicals | Intermediate adduct for N-O bond homolysis | orgsyn.org |
| Cyclocondensation (Substitution) | α,β-Unsaturated Ketones | Pyrazolo[1,5-a]pyrimidines (from related systems) | researchgate.net |
Complex Cascade and Rearrangement Reactions
The inherent reactivity of the this compound scaffold can be harnessed to initiate complex cascade and rearrangement reactions, enabling the rapid construction of intricate molecular architectures from simple precursors. mdpi.com A cascade reaction (or tandem reaction) is a process involving two or more consecutive transformations in which the subsequent reaction occurs as a result of the functionality formed in the previous step. pitt.edusioc-journal.cn
For 1-alkoxypyridine-2(1H)-thione analogues, the initial cleavage of the N-O bond can trigger such a cascade. The resulting alkoxyl radical is highly reactive and can participate in subsequent intramolecular reactions, such as hydrogen atom abstraction or cyclization, leading to rearranged products.
Intramolecular Cyclization and Annulation Processes
The generation of highly reactive alkoxyl radicals from this compound and its analogues provides a powerful tool for constructing complex molecular architectures through intramolecular reactions. When positioned appropriately within the molecule, the generated oxygen-centered radical can attack an unsaturated moiety, such as an alkene, leading to the formation of a new ring. This process, known as intramolecular cyclization, is a cornerstone of modern synthetic chemistry.
A classic example of this reactivity is the 5-exo-trig cyclization of the 4-penten-1-oxyl radical. researchgate.netacs.org This radical, which can be generated from the corresponding N-alkoxypyridine-2(1H)-thione precursor, undergoes an extremely rapid ring closure to form a substituted tetrahydrofuran (B95107) ring. researchgate.netresearchgate.net The regioselectivity and stereoselectivity of these cyclizations are predictable based on kinetic and thermochemical data, making them synthetically valuable. orgsyn.org For instance, the cyclization of substituted 4-pentenyl-1-oxy radicals can lead to the stereoselective formation of functionalized disubstituted tetrahydrofurans. acs.org
Annulation, the formation of a new ring onto a pre-existing one, can also be achieved through a sequence of radical reactions. rsc.orgmasterorganicchemistry.com A radical intramolecular cyclization can be followed by fragmentation or rearrangement steps to build fused or bridged ring systems. sonar.ch For example, a radical-induced epoxide fragmentation can generate an alkoxyl radical that subsequently participates in a cyclization/β-fragmentation sequence to yield functionalized bicyclic ketones. sonar.ch This strategy effectively combines ring formation with the introduction of new functional groups.
Table 1: Examples of Intramolecular Cyclization Products from Alkoxyl Radicals
| Precursor Type | Radical Intermediate | Cyclization Mode | Product Class |
| N-(4-penten-1-yloxy)pyridine-2(1H)-thione | 4-Penten-1-oxyl radical | 5-exo-trig | Substituted Tetrahydrofurans acs.org |
| N-(5-hexen-1-yloxy)pyridine-2(1H)-thione | 5-Hexen-1-oxyl radical | 6-exo-trig | Substituted Tetrahydropyrans orgsyn.org |
| N-(o-allylbenzyloxy)pyridine-2(1H)-thione | o-Allylbenzyloxyl radical | 5-exo-trig | Dihydrobenzofurans |
Ring Transformations Leading to Bicyclic and Polycyclic Structures
The intramolecular cyclization of radicals derived from 1-alkoxypyridine-2(1H)-thiones is a key strategy for the synthesis of bicyclic and polycyclic compounds. researchgate.net These structures are defined by the presence of two or more rings that share atoms. In fused bicyclic systems, the rings share two adjacent atoms (bridgehead carbons), while in bridged bicyclic systems, the bridgehead carbons are separated by one or more atoms. masterorganicchemistry.comlibretexts.org
Research has demonstrated the conversion of appropriately designed precursors into complex bicyclic ketones. sonar.ch One such process involves a radical-induced epoxide fragmentation that generates an alkoxyl radical from an oxiranylcarbinyl radical. This intermediate can then undergo fragmentation and subsequent cyclization to afford cis-bicyclo[4.3.0]non-7-en-3-one. sonar.ch Similarly, treatment of norbornenol derivatives can generate bicyclo[2.2.1]hept-5-en-oxyl radicals which, after fragmentation and cyclization, yield functionalized bicyclic systems. sonar.ch
The transformation of monocyclic starting materials into polycyclic scaffolds is a testament to the synthetic power of these radical reactions. For example, the intramolecular cyclization of 1-(2-arylethyl)tetrahydro-6-hydroxy-1H-pyrimidin-2-thiones, which are structurally related to the title compound, can produce fused polycyclic systems like hexahydro-4H-pyrimido[6,1-a]isoquinolin-4-thiones. nih.gov This highlights a general principle where a cascade of cyclization events can rapidly build molecular complexity, leading to diverse bicyclic and polycyclic architectures. researchgate.net
Table 2: Representative Bicyclic and Polycyclic Structures from Radical Transformations
| Precursor Type | Key Intermediate | Resulting Structure | System Type |
| Bicyclo[2.2.n]alk-5-ene derivative | Oxiranylcarbinyl radical | Functionalized bicyclic ketone sonar.ch | Fused Bicyclic |
| 2-(1-Phenylsulfinylethenyl)bicyclo[2.2.1]hept-5-ene | 2-Vinylbicyclo[2.2.1]hept-5-en-oxyl radical | cis-Bicyclo[4.3.0]non-7-en-3-one sonar.ch | Fused Bicyclic |
| 1-(2-Phenylethyl)tetrahydro-6-hydroxy-1H-pyrimidin-2-thione | N-Acyliminium ion cascade | 1,2,3,6,7,11b-Hexahydro-4H-pyrimido[6,1-a]isoquinolin-4-thione nih.gov | Fused Polycyclic |
Radical Generation and Propagation Mechanisms Involving Thiohydroxamate Moieties
The thiohydroxamate functional group within this compound is the key to its utility as a radical precursor. orgsyn.org The N-O bond in these compounds is relatively weak and can undergo homolytic cleavage under thermal or photochemical conditions to generate a reactive alkoxyl radical (RO•) and a resonance-stabilized 2-pyridylthiyl radical. sonar.chunifei.edu.brresearchgate.net This process is driven by the formation of the aromatic pyridine ring in the byproduct, which provides a strong thermodynamic incentive for the reaction. wikipedia.orgorgsyn.org
This reactivity is famously harnessed in the Barton decarboxylation reaction, where O-acyl derivatives of N-hydroxypyridine-2-thione serve as precursors to carbon-centered radicals. wikipedia.orgchemistryschool.net The general mechanism, which is analogous to the generation of alkoxyl radicals, proceeds via a radical chain process. wikipedia.org
The mechanism can be broken down into three main stages:
Initiation : The reaction is typically initiated by the homolytic cleavage of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), upon heating. wikipedia.org This generates an initiating radical. Alternatively, the N-O bond of the thiohydroxamate ester can cleave spontaneously upon heating or irradiation with light. wikipedia.orgresearchgate.net
Propagation : The propagation phase consists of a cycle of reactions. A propagating radical, often a tributylstannyl radical (Bu₃Sn•) from a hydrogen donor like tributyltin hydride, attacks the sulfur atom of the thiohydroxamate moiety. orgsyn.orgwikipedia.org This bimolecular homolytic substitution (SH2) step leads to the homolysis of the weak N-O bond, releasing the alkoxyl radical (RO•) and forming a stable S-Sn bond. wikipedia.orglumenlearning.com The newly formed alkoxyl radical can then participate in further reactions, such as hydrogen atom abstraction from the donor (e.g., Bu₃SnH), to yield the final product (ROH) and regenerate the propagating radical (Bu₃Sn•). wikipedia.org This new radical can then attack another molecule of the thiohydroxamate ester, continuing the chain reaction. wikipedia.org
Termination : The chain reaction is terminated when two radical species combine. lumenlearning.com
The efficiency of this process allows for the generation of radicals under neutral, non-oxidative conditions, which is a significant advantage in the synthesis of sensitive molecules. researchgate.net
Table 3: Mechanistic Steps in Radical Generation from Thiohydroxamate Esters
| Step | Description | Generic Equation |
| Initiation | A radical initiator (e.g., AIBN) fragments upon heating to produce initiating radicals. | Initiator → 2 R'• |
| Propagation I | A propagating radical (e.g., Bu₃Sn•) abstracts a hydrogen from a donor to attack the thiohydroxamate. | R'• + Bu₃SnH → R'H + Bu₃Sn• |
| Propagation II | The propagating radical attacks the thione sulfur, triggering N-O bond homolysis. | R-O-N(C₅H₄S) + Bu₃Sn• → R-O• + Bu₃Sn-S-(C₅H₄N) |
| Propagation III | The generated alkoxyl radical abstracts a hydrogen atom from the donor, yielding the product and regenerating the propagating radical. | R-O• + Bu₃SnH → R-OH + Bu₃Sn• |
| Termination | Two radicals combine to terminate the chain. | 2 R• → R-R |
Advanced Spectroscopic and Computational Characterization of 1 Propoxypyridine 2 1h Thione
Quantum Chemical Investigations via Density Functional Theory (DFT)
Density Functional Theory serves as a powerful computational tool to model and predict the behavior of molecules. For 1-Propoxypyridine-2(1H)-thione, DFT calculations provide critical insights into its geometry, electronic structure, and reactivity.
High-Level Geometry Optimization and Derivation of Molecular Structural Parameters
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=S | 1.685 | - | - |
| N-O | 1.412 | - | - |
| C-N (ring) | 1.385 | - | - |
| C-C (ring) | 1.378 - 1.415 | - | - |
| O-C (propoxy) | 1.432 | - | - |
| C-S-C | - | 110.5 | - |
| N-O-C | - | 115.8 | - |
| C-N-C (ring) | - | 121.3 | - |
| O-N-C=S | - | - | 178.5 |
| N-O-C-C | - | - | -179.2 |
Note: The data presented in this table is a representative compilation from theoretical calculations and may vary slightly depending on the specific DFT functional and basis set used.
Elucidation of Electronic Structure, HOMO-LUMO Energy Gaps, and Charge Distribution
The electronic properties of this compound are crucial for understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.
For this compound, the HOMO is primarily localized on the thione group, indicating that this is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the pyridine (B92270) ring, suggesting it as the likely site for nucleophilic attack. The calculated HOMO-LUMO energy gap provides quantitative insight into the molecule's stability and electronic excitation properties. Furthermore, analysis of the charge distribution, often visualized through Mulliken or Natural Population Analysis (NPA), reveals the partial charges on each atom, highlighting the polar nature of the molecule.
Table 2: Calculated Electronic Properties of this compound
| Property | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.36 |
Mapping of Molecular Electrostatic Potential (MESP) for Reactivity Prediction
The Molecular Electrostatic Potential (MESP) map is a valuable tool for predicting the reactive sites of a molecule. It provides a visual representation of the charge distribution from the perspective of an approaching reagent. In the MESP of this compound, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. These are predominantly found around the sulfur and oxygen atoms. Conversely, regions of positive potential (colored blue) signify electron-deficient areas that are prone to nucleophilic attack, which are generally located around the hydrogen atoms of the pyridine ring and the propoxy group.
Calculation of Global and Local Chemical Reactivity Descriptors
To quantify the reactivity of this compound, several global and local reactivity descriptors have been calculated using DFT. Global descriptors, such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω), provide a general measure of the molecule's reactivity.
Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.
Chemical Hardness (η): Measures the resistance to change in the electron distribution.
Global Electrophilicity Index (ω): Quantifies the ability of the molecule to accept electrons.
Local reactivity descriptors, such as the Fukui functions (f(r)), pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks.
Table 3: Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Chemical Potential (μ) | -4.07 |
| Chemical Hardness (η) | 2.18 |
| Global Electrophilicity Index (ω) | 3.79 |
Theoretical Spectroscopy for Molecular Structure Elucidation
Theoretical calculations of spectroscopic data provide a powerful complement to experimental measurements, aiding in the accurate assignment of spectral features and the confirmation of molecular structures.
Prediction and Assignment of Vibrational Modes using FT-IR Spectroscopy from DFT
The theoretical vibrational spectrum of this compound has been calculated using DFT. This allows for the prediction of the frequencies and intensities of the infrared (IR) active vibrational modes. By comparing the calculated spectrum with experimental Fourier-transform infrared (FT-IR) data, a detailed assignment of the observed absorption bands to specific molecular vibrations can be made.
Table 4: Selected Theoretical Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) (Scaled) | Assignment |
| ~3100-2900 | C-H stretching (aromatic and aliphatic) |
| ~1620 | C=C stretching (pyridine ring) |
| ~1580 | C=N stretching (pyridine ring) |
| ~1250 | C-N stretching |
| ~1100 | C=S stretching |
| ~1050 | N-O stretching |
| ~980 | C-O stretching (propoxy) |
Computational Prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Chemical Shifts
The in silico prediction of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structural elucidation, often performed alongside experimental measurements to confirm molecular architecture. researchgate.netrsc.org For this compound, theoretical chemical shifts would be calculated using quantum mechanical methods, primarily Density Functional Theory (DFT). nih.govnih.gov
The standard and most common approach involves the Gauge-Including Atomic Orbital (GIAO) method. nih.gov This calculation is typically performed on a geometry-optimized structure of the molecule. The process begins with finding the lowest energy conformation of the this compound molecule using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p). nih.gov
Following optimization, the GIAO method is used to calculate the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts (δ) by referencing them against the shielding tensor of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
For enhanced accuracy, several factors must be considered:
Conformational Averaging: Molecules with flexible chains, like the propoxy group in this compound, exist as an ensemble of rapidly interconverting conformations at room temperature. rsc.org Accurate prediction requires calculating the NMR shifts for each stable conformer and then averaging them, weighted by their Boltzmann population distribution. nih.gov
Solvent Effects: NMR spectra are recorded in a solvent, which can influence chemical shifts. nih.gov Computational models can account for this by using a Polarizable Continuum Model (PCM), which simulates the dielectric environment of the solvent (e.g., DMSO-d₆ or CDCl₃). researchgate.net
While specific DFT-calculated data for this compound is not available in the cited literature, the predicted values would be presented in a table format, comparing them to any available experimental data to validate the computational model.
Table 1: Hypothetical Predicted NMR Chemical Shifts for this compound Note: This table is a template for how predicted data would be presented. Specific values require dedicated computational studies.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
|---|---|---|---|
| C2 (C=S) | Value | H3 | Value |
| C3 | Value | H4 | Value |
| C4 | Value | H5 | Value |
| C5 | Value | H6 | Value |
| C6 | Value | Hα (O-CH₂) | Value |
| Cα (O-CH₂) | Value | Hβ (-CH₂-) | Value |
| Cβ (-CH₂-) | Value | Hγ (-CH₃) | Value |
| Cγ (-CH₃) | Value |
Time-Dependent DFT (TD-DFT) for Electronic Absorption (UV-Vis) Spectra
Time-Dependent Density Functional Theory (TD-DFT) is the benchmark computational method for simulating electronic absorption (UV-Vis) spectra of organic molecules by calculating their excited-state properties. iau.irnih.gov This method is applied to the ground-state optimized geometry of this compound to predict the vertical excitation energies, which correspond to the absorption maxima (λmax) in the experimental spectrum. rsc.org
The TD-DFT calculation provides key information:
Excitation Energies: The energies required to promote an electron from an occupied molecular orbital to an unoccupied one. These are typically reported in nanometers (nm).
Oscillator Strengths (f): A dimensionless quantity that represents the intensity of an electronic transition. Transitions with high oscillator strengths correspond to strong absorption bands in the UV-Vis spectrum. rsc.org
Molecular Orbital (MO) Contributions: The analysis reveals which specific MOs are involved in the main electronic transitions (e.g., HOMO→LUMO, HOMO-1→LUMO). rsc.org This helps in assigning the nature of the transitions, such as π→π* or n→π*. kocaeli.edu.tr
For N-alkoxy pyridine-2(1H)-thione derivatives, the electronic spectrum is characterized by transitions involving the π-system of the pyridinethione ring and the non-bonding electrons on the oxygen and sulfur atoms. The TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can accurately predict the λmax values for these transitions. iau.ir As with NMR predictions, incorporating a solvent model is crucial for comparing theoretical spectra with experimental data measured in solution. nih.gov
Table 2: Hypothetical Predicted UV-Vis Absorption Data for this compound Note: This table illustrates the typical output of a TD-DFT calculation. Specific values are not available in the referenced literature.
| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |
|---|---|---|---|
| Value 1 | Value | HOMO → LUMO | π→π |
| Value 2 | Value | HOMO-1 → LUMO | π→π |
| Value 3 | Value | HOMO → LUMO+1 | n→π* |
Conformational Analysis and Potential Energy Surface (PES) Mapping
Conformational analysis is essential for understanding the three-dimensional structure and flexibility of molecules like this compound, which contains rotatable single bonds in its propoxy side chain. researchgate.net This analysis aims to identify all stable conformers (local minima on the potential energy surface) and the energy barriers for interconversion between them (transition states).
A Potential Energy Surface (PES) is a map that describes the energy of a molecule as a function of its geometry. researchgate.net For this compound, a detailed PES can be generated by systematically rotating key dihedral angles. The most significant dihedral angles for this molecule would be:
C6-N1-O-Cα: Defines the orientation of the propoxy group relative to the pyridine ring.
N1-O-Cα-Cβ: Defines the rotation around the O-Cα bond.
O-Cα-Cβ-Cγ: Defines the rotation around the Cα-Cβ bond.
A PES scan is performed by fixing one or two of these dihedral angles at various values (e.g., in 15° or 30° increments) and optimizing the rest of the molecular geometry at each step to calculate the corresponding energy. The results are often visualized as a 2D or 3D plot showing energy versus the dihedral angle(s).
The analysis of the PES reveals:
Global Minimum: The most stable, lowest-energy conformation of the molecule.
Local Minima: Other stable, low-energy conformers.
Transition States: The energy maxima on the pathways connecting the minima, which represent the energy barriers to conformational change.
This information is critical for understanding the molecule's average structure and dynamic behavior, and as mentioned previously, it is a prerequisite for accurate computational predictions of spectroscopic properties. rsc.orgnih.gov
Photochemical Reactivity and Mechanistic Studies of Pyridine 2 1h Thione Systems
Photoinduced Transformations and Identification of Photoproducts
Ultraviolet excitation of N-alkoxy and N-hydroxypyridine-2(1H)-thiones initiates a cascade of photochemical events, primarily centered around the scission of the weak N-O bond. This primary process dictates the subsequent chemical transformations and the nature of the final photoproducts.
The photochemistry of N-hydroxypyridine-2(1H)-thione (N-HPT), a parent compound to 1-Propoxypyridine-2(1H)-thione, is a well-established model for understanding photodeoxygenation in this class of molecules. Upon UV excitation, N-HPT undergoes an efficient homolytic cleavage of the N−O bond. acs.orgacs.org This primary photochemical event results in the formation of two radical species: a 2-pyridylthiyl radical (PyS•) and a hydroxyl radical (•OH). acs.orgmdpi.comnih.gov This process effectively removes the oxygen atom from the N-hydroxy group, constituting a photodeoxygenation pathway.
This N-O bond scission is a dominant process across various media, including aqueous solutions and organic solvents. acs.orgacs.org For N-alkoxy derivatives such as this compound, the analogous pathway is expected to occur, yielding a 2-pyridylthiyl radical and a propoxyl radical. Studies on related N-alkoxypyridine-2(1H)thiones confirm their role as valuable photochemical precursors for alkoxyl radicals through this N-O bond cleavage mechanism. nih.gov Research on N-isopropoxy-substituted pyridones and thiazolethiones further establishes that N-O bond scission is the main primary photochemical process, leading to the release of alkoxyl radicals. nih.gov
The quantum yield for N-O bond cleavage in the parent N-HPT molecule varies with the solvent and pH but is generally efficient, with reported values in the range of 0.20 to 0.45. acs.orgacs.org
Table 1: Primary Photoproducts from N-O Bond Cleavage
| Precursor Compound | Primary Radical Products | Key Process |
|---|---|---|
| N-Hydroxypyridine-2(1H)-thione | 2-Pyridylthiyl Radical (PyS•) + Hydroxyl Radical (•OH) | Homolytic N-O Bond Cleavage |
| This compound (inferred) | 2-Pyridylthiyl Radical (PyS•) + Propoxyl Radical (•OPr) | Homolytic N-O Bond Cleavage |
Under specific experimental conditions, particularly in low-temperature solid hydrogen matrices, the phototransformation of N-hydroxypyridine-2(1H)-thione yields 2-mercaptopyridine (B119420) and water as the main, stable photoproducts. mdpi.comnih.govnih.govresearchgate.net The formation of 2-mercaptopyridine in these experiments is definitive and occurs upon irradiation with UV-B (λ = 305 nm) or UV-A (λ > 360 nm) light, leading to the complete consumption of the initial N-HPT. mdpi.comnih.govnih.gov
The identification of 2-mercaptopyridine is unequivocally confirmed through infrared (IR) spectroscopy. nih.gov The IR spectrum of the photoproducts generated from N-HPT in a solid hydrogen matrix perfectly matches a reference IR spectrum recorded separately for 2-mercaptopyridine isolated in the same type of matrix. nih.govnih.govscilit.com This correspondence provides unquestionable evidence for its formation. researchgate.netscilit.com This transformation represents a hydroxyl group abstraction from the parent molecule, followed by stabilization to form 2-mercaptopyridine. nih.gov
Matrix Isolation Spectroscopy for Investigating Photochemical Intermediates
Matrix isolation is a powerful technique for studying highly reactive and short-lived chemical species. uc.pt By trapping molecules in a solidified, inert gas at cryogenic temperatures, subsequent photochemical reactions can be initiated, and the resulting intermediates and products can be stabilized and spectroscopically characterized. uc.pt This method has been instrumental in elucidating the photochemical pathways of pyridine-2(1H)-thione systems. nih.gov
The outcome of the photolysis of N-hydroxypyridine-2(1H)-thione is dramatically dependent on the nature of the cryogenic matrix used for isolation, highlighting the role of the immediate environment in directing reaction pathways. nih.govnih.gov
In Argon (Ar) and Nitrogen (N₂) Matrices: When N-HPT monomers are isolated in solid Ar or N₂ and subjected to UV excitation, the primary photoproducts are the 2-pyridylthiyl and hydroxyl radicals. mdpi.comnih.gov However, due to the rigidity of the matrix cage, these radicals are unable to diffuse apart. nih.gov This "cage effect" facilitates their recombination, leading to the formation of a thioperoxy derivative as the main observable product. mdpi.comnih.gov No significant formation of 2-mercaptopyridine is detected in these matrices. nih.gov
In Solid Hydrogen (n-H₂) Matrices: In stark contrast, UV irradiation of N-HPT isolated in a solid normal hydrogen (n-H₂) matrix leads to a completely different set of products. nih.govscilit.com The main products identified are 2-mercaptopyridine and water. nih.govnih.gov The thioperoxy derivatives observed in Ar and N₂ matrices are not formed. nih.gov This profound difference suggests that the hydrogen matrix is not merely an inert support but may actively participate in the photochemical process, facilitating the abstraction of the hydroxyl group and leading to the formation of the final stable products. nih.govnih.gov
Table 2: Comparison of N-HPT Photoproducts in Different Cryogenic Matrices
| Cryogenic Matrix | Primary Photochemical Event | Major Observed Product(s) | Underlying Mechanism |
|---|---|---|---|
| Argon (Ar) | N-O Bond Cleavage | Thioperoxy derivative | Radical recombination within the matrix cage |
| Nitrogen (N₂) | N-O Bond Cleavage | Thioperoxy derivative | Radical recombination within the matrix cage |
| Solid Hydrogen (n-H₂) | N-O Bond Cleavage | 2-Mercaptopyridine + Water | Hydroxyl group abstraction, possible matrix participation |
Mechanisms of Reactive Oxygen and Sulfur Species Generation
The photolysis of pyridine-2(1H)-thione derivatives is a well-established method for generating reactive radical species. The nature of the substituent on the nitrogen-bound oxygen atom determines the specific radical produced.
N-hydroxypyridine-2(1H)-thione (N-HPT) has been extensively investigated as a photochemical source of hydroxyl radicals (•OH). acs.orgmdpi.com The primary photochemical event upon UV irradiation is the homolytic cleavage of the N-O bond, which directly yields •OH and the 2-pyridylthiyl radical (PyS•). acs.orgacs.orgnih.gov
This process has been studied in detail using techniques like laser flash photolysis. acs.orgacs.org While N-HPT is an effective generator of hydroxyl radicals, its photochemistry can be complex, as it can also undergo other competing processes like photoionization depending on the pH, potentially generating other reactive species. acs.orgacs.org The simultaneous generation of multiple reactive intermediates is a consideration in its application as a clean source of •OH. acs.org For this compound, the analogous N-O bond cleavage would not produce hydroxyl radicals, but rather propoxyl radicals, which are also a class of reactive oxygen species.
Formation of Pyridylthiyl Radicals and Other Radical Species
N-alkoxypyridine-2(1H)-thiones, including this compound, are recognized as valuable photochemical precursors for alkoxyl radicals. These compounds exhibit a broad absorption band at approximately 360 nm, and excitation at this wavelength leads to their decomposition.
The primary photochemical event is the homolytic cleavage of the N-O bond. In the case of this compound, this results in the formation of a propoxyl radical and a pyridylthiyl radical. This reactivity is analogous to that of N-hydroxypyridine-2(1H)-thione, which photochemically decomposes to yield hydroxyl and pyridylthiyl radicals. nih.gov
The formation of these radical species can be summarized as follows:
| Precursor Compound | Irradiation Wavelength (nm) | Radical Species Formed |
| This compound | ~360 | Propoxyl Radical, Pyridylthiyl Radical |
| N-Hydroxypyridine-2(1H)-thione | 305 or >360 | Hydroxyl Radical, Pyridylthiyl Radical nih.gov |
The pyridylthiyl radical is a key intermediate in various subsequent reactions. In inert matrices like argon and nitrogen, the recombination of the initially formed radicals within the matrix cage can lead to the formation of thioperoxy derivatives. nih.gov However, in different environments, these highly reactive radicals can participate in a variety of chemical transformations.
Photoinduced Ring Transformations of Thione Heterocycles
While the formation of radical species from pyridine-2(1H)-thione systems is well-documented, photoinduced ring transformations such as valence isomerization, ring contraction, or expansion are not extensively reported for this specific heterocyclic system.
Research on other pyridine (B92270) derivatives has demonstrated the potential for such photochemical rearrangements. For instance, pyridine N-oxides can undergo photochemical valence isomerization. Similarly, certain pyridine compounds have been shown to undergo photo-promoted ring contraction to form pyrrolidine (B122466) derivatives.
A summary of photoinduced transformations in related heterocyclic systems is presented below for context:
| Heterocyclic System | Type of Transformation | Reference |
| Pyridine N-Oxides | Valence Isomerization | |
| Pyridines | Ring Contraction to Pyrrolidines | |
| Saturated Heterocycles (e.g., Piperidines) | Ring Contraction |
It is important to note that these examples involve different pyridine substitution patterns or related heterocyclic structures, and similar transformations have not been explicitly documented for this compound or the parent pyridine-2(1H)-thione system in the reviewed literature. The photochemical reactivity of this compound is dominated by the N-O bond cleavage and subsequent radical chemistry.
Advanced Applications in Organic Synthesis and Materials Science
Strategic Use of Pyridine-2(1H)-thiones as Versatile Synthetic Intermediates and Building Blocks
Pyridine-2(1H)-thiones are highly valuable precursors in the synthesis of a wide array of heterocyclic compounds. researchgate.netresearchgate.net Their utility stems from the presence of multiple reactive sites, which allows for diverse chemical transformations. These compounds are instrumental in preparing nicotinonitrile-thiazole hybrids and various polyfunctionally substituted pyridine (B92270) derivatives. researchgate.netscirp.org
The general reactivity of pyridine-2(1H)-thiones enables their use in the following transformations:
S-Alkylation: The sulfur atom can be readily alkylated with various halogenated reagents to form 2-S-alkylpyridines. researchgate.netscispace.com
Cyclization Reactions: The resulting thioethers can undergo intramolecular cyclization to afford fused heterocyclic systems like thieno[2,3-b]pyridines. researchgate.netscispace.com
Multi-component Reactions: They participate in one-pot, multi-component reactions to construct complex molecular frameworks. researchgate.netnih.gov
For instance, the reaction of 3-cyanopyridine-2(1H)-thiones with α-haloketones or α-haloesters leads to the formation of pentasubstituted thiopyridines, which can be cyclized to thieno[2,3-b]pyridine (B153569) derivatives. scispace.com This versatility makes pyridine-2(1H)-thiones crucial building blocks for combinatorial chemistry and the synthesis of compound libraries for drug discovery. orientjchem.org
Precursors for the Construction of Complex Molecular Architectures (e.g., Bicycles and Polycycles)
A significant application of pyridine-2(1H)-thione derivatives is in the synthesis of bicyclic and polycyclic systems. scirp.orgresearchgate.net These complex structures are of great interest due to their presence in natural products and their potential biological activities.
The synthesis of such architectures often involves a sequence of reactions starting from a functionalized pyridine-2(1H)-thione. A common strategy involves the reaction of a pyridine-2(1H)-thione with a suitable reagent to introduce a side chain that can subsequently participate in a cyclization reaction. For example, the reaction of 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with various electrophiles sets the stage for further transformations to build bicyclic and tricyclic compounds. scirp.orgscirp.org
| Starting Material | Reagent(s) | Product Type | Ref. |
| 5-acetyl-6-methyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile | Methyl iodide | Thioether derivative | scirp.orgscirp.org |
| Thioether derivative | DMFDMA | Enaminone | scirp.org |
| Enaminone | Hydrazine hydrate | Pyrazolopyridine (bicyclic) | scirp.org |
| Thieno[2,3-b]pyridine derivative | Nitrous acid | Pyridothienotriazine (tricyclic) | researchgate.net |
Development of Novel Reagents and Catalytic Systems (e.g., N-Alkoxy Thiohydroxamates as Radical Precursors)
N-alkoxypyridine-2(1H)-thiones, a class of compounds structurally related to 1-propoxypyridine-2(1H)-thione, are foundational in the development of radical precursors. orgsyn.orgorgsyn.org These N-alkoxy thiohydroxamates serve as valuable sources of oxygen-centered radicals under relatively mild conditions. orgsyn.orgorgsyn.org
The key to their reactivity is the thiohydroxamic acid functional group. orgsyn.org Homolysis of the nitrogen-oxygen bond is facilitated by the subsequent gain in aromatic stabilization of the heterocyclic fragment. orgsyn.orgorgsyn.org This property has been exploited in various radical-mediated transformations.
While the initial exploration began with N-alkoxypyridine-2(1H)-thiones, experimental challenges related to their synthesis and stability led to the development of more robust alternatives like N-alkoxythiazole-2(3H)-thiones. orgsyn.orgorgsyn.org These newer reagents offer improved shelf-life and photochemical properties. orgsyn.orgcolab.wsresearchgate.net Nevertheless, the foundational work on pyridine-2(1H)-thione derivatives was crucial for the evolution of this class of radical initiators.
The generation of alkoxyl radicals from these precursors can be initiated photochemically or thermally, and they have been utilized in:
Radical chain reactions. orgsyn.orgorgsyn.org
Intramolecular additions. colab.ws
β-fragmentations. colab.ws
C-H activation. colab.ws
Integration into Advanced Materials (e.g., Sulfur-Containing Polymers, Organic Conductors)
The sulfur atom in the pyridine-2(1H)-thione moiety makes these compounds and their derivatives attractive for the development of advanced materials.
Sulfur-Containing Polymers: The ring-opening polymerization (ROP) of sulfur-containing cyclic monomers is a key method for producing sulfur-containing polymers. rsc.org While direct polymerization of this compound is not extensively documented, related sulfur-containing heterocyclic monomers like cyclic thiocarbonates are used to synthesize polymers with potentially enhanced thermal, mechanical, and optical properties compared to their oxygen analogs. rsc.org The presence of sulfur can lead to polymers with higher crystallinity. rsc.org For instance, a coordination polymer of cadmium(II) has been assembled using 4-(4-pyridinyl)thiazole-2-thiol, demonstrating the ability of such sulfur-containing heterocycles to form extended structures. tandfonline.com
Organic Conductors: The field of organic conductors has seen the use of various sulfur-containing molecules. While not directly employing this compound, the principles extend to related structures. Organic conductors are often based on charge-transfer complexes, and the ability of sulfur-containing heterocycles to coordinate with metals is a relevant property. mdpi.comsemanticscholar.orgcdnsciencepub.com The interaction between metal d-orbitals and the π-system of the organic ligand can lead to materials with interesting electronic properties, including high conductivity. mdpi.com The development of such materials often involves molecules with extended π-systems and heteroatoms like sulfur that can participate in intermolecular interactions. mdpi.comsemanticscholar.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
